molecular formula C14H22N4O B14112544 3-(4-benzylpiperazin-1-yl)-N-hydroxypropanimidamide

3-(4-benzylpiperazin-1-yl)-N-hydroxypropanimidamide

Cat. No.: B14112544
M. Wt: 262.35 g/mol
InChI Key: PQYIKYZLHCEQIS-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-N-hydroxypropanimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and an N-hydroxypropanimidamide moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazin-1-yl)-N-hydroxypropanimidamide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzylpiperazine, which can be synthesized by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the N-Hydroxypropanimidamide Group: The next step involves the reaction of 4-benzylpiperazine with a suitable reagent to introduce the N-hydroxypropanimidamide group. This can be achieved through the reaction of 4-benzylpiperazine with hydroxylamine and a suitable carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-N-hydroxypropanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)-N-hydroxypropanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-N-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Benzylpiperazin-1-yl)-6-bromo-4-methylcinnoline: This compound shares the piperazine and benzyl moieties but differs in its additional functional groups and overall structure.

    3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one: Another similar compound with a piperazine ring and benzyl group, but with different substituents.

Uniqueness

3-(4-Benzylpiperazin-1-yl)-N-hydroxypropanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c15-14(16-19)6-7-17-8-10-18(11-9-17)12-13-4-2-1-3-5-13/h1-5,19H,6-12H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYIKYZLHCEQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=NO)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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